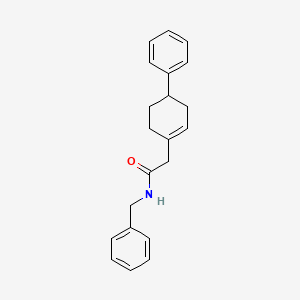
N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenylcyclohexenyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide typically involves the reaction of benzylamine with 2-(4-phenylcyclohexen-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-benzyl-2-(4-phenyl-1-piperazinyl)acetamide
- N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides
Uniqueness
N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclohexenyl group provides a rigid and bulky structure, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials.
Propiedades
Número CAS |
919769-09-8 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C21H23NO/c23-21(22-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-11,20H,12-16H2,(H,22,23) |
Clave InChI |
YMBVNHNEAHWMLX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
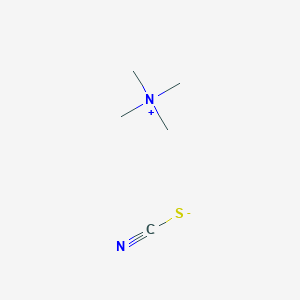
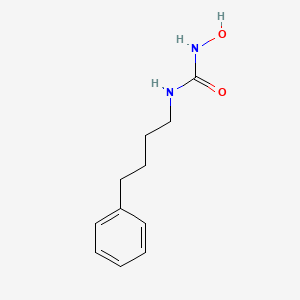
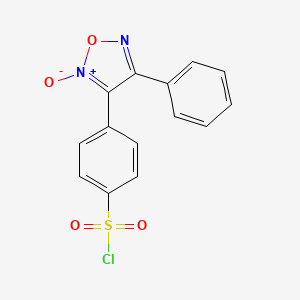
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
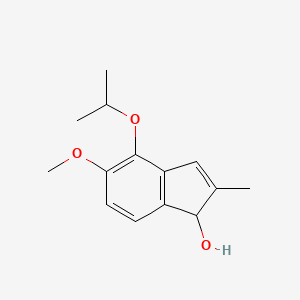
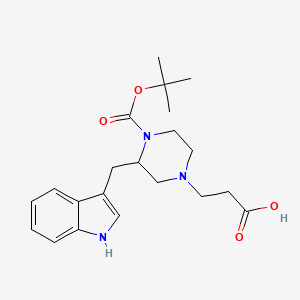
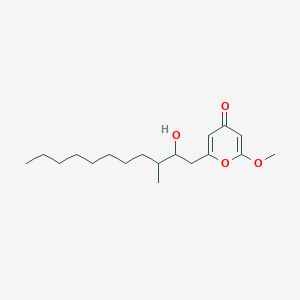
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)
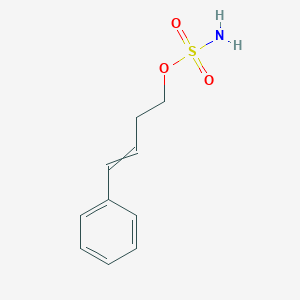
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
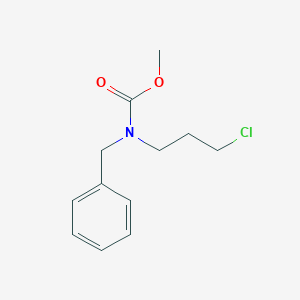
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
